molecular formula C16H16N8O3S B10940328 N,N,9-trimethyl-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

N,N,9-trimethyl-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10940328
M. Wt: 400.4 g/mol
InChI Key: HJDLLTYRPDRKDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~8~,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, makes it a subject of interest for researchers in various fields.

Chemical Reactions Analysis

N~8~,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal . The major products formed from these reactions are thieno[3,2-d]pyrimidin-4-ones and thieno[3,4-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, some thienopyrimidine derivatives have been shown to inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 . These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis.

Properties

Molecular Formula

C16H16N8O3S

Molecular Weight

400.4 g/mol

IUPAC Name

N,N,12-trimethyl-4-[2-(4-nitropyrazol-1-yl)ethyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C16H16N8O3S/c1-9-12-14-19-11(4-5-22-7-10(6-18-22)24(26)27)20-23(14)8-17-15(12)28-13(9)16(25)21(2)3/h6-8H,4-5H2,1-3H3

InChI Key

HJDLLTYRPDRKDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)CCN4C=C(C=N4)[N+](=O)[O-])C(=O)N(C)C

Origin of Product

United States

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